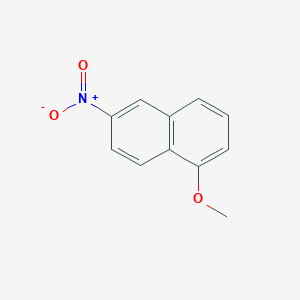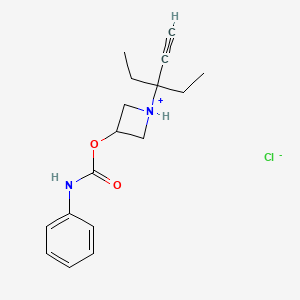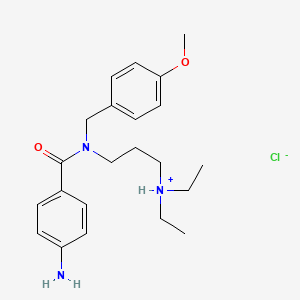
1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate is an organic compound with the molecular formula C22H42O2This compound is characterized by its long hydrocarbon chain and acetate functional group, making it a significant molecule in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate can be synthesized through the esterification of phytol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of phytol to its acetate derivative .
Industrial Production Methods
In industrial settings, the production of 3,7,11,15-tetramethylhexadec-1-en-3-yl acetate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological systems, particularly in the biosynthesis of chlorophyll.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3,7,11,15-tetramethylhexadec-1-en-3-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to participate in the biosynthesis of chlorophyll, where it acts as a precursor to chlorophyll molecules. The acetate group is hydrolyzed, and the resulting alcohol is incorporated into the chlorophyll structure .
Comparación Con Compuestos Similares
Similar Compounds
Phytol: The parent compound of 3,7,11,15-tetramethylhexadec-1-en-3-yl acetate, differing by the presence of a hydroxyl group instead of an acetate group.
cis-Phytyl acetate: A stereoisomer with a different spatial arrangement of atoms.
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: A positional isomer with the double bond located at a different position.
Uniqueness
3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58425-36-8 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
3,7,11,15-tetramethylhexadec-1-en-3-yl acetate |
InChI |
InChI=1S/C22H42O2/c1-8-22(7,24-21(6)23)17-11-16-20(5)15-10-14-19(4)13-9-12-18(2)3/h8,18-20H,1,9-17H2,2-7H3 |
Clave InChI |
GKWIQRXSJFOVGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


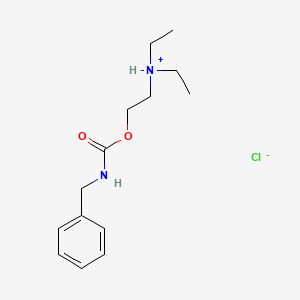
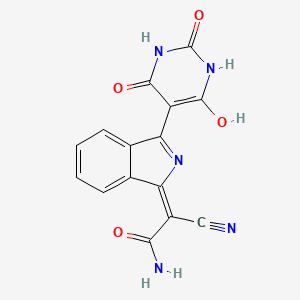
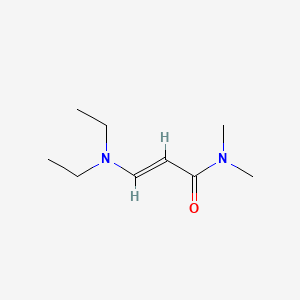
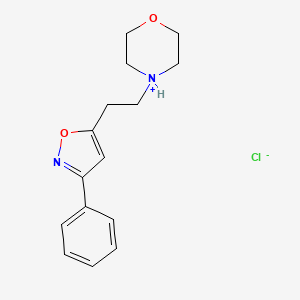
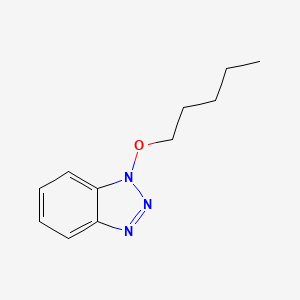
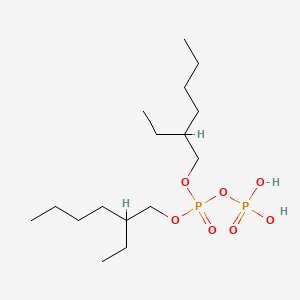
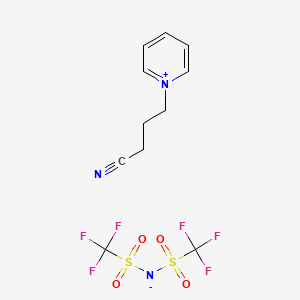
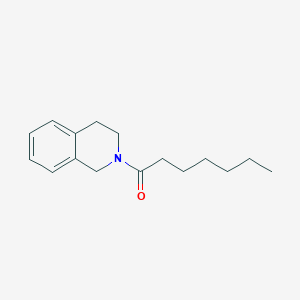
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
